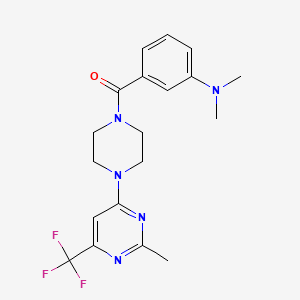

1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

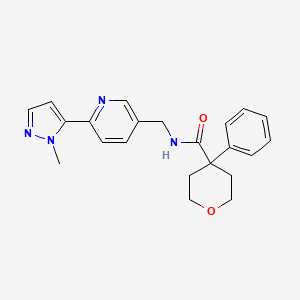

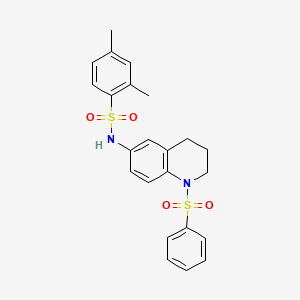

1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione, also known as Apremilast, is a small molecule inhibitor of phosphodiesterase 4 (PDE4). It is a novel drug that has been approved for the treatment of psoriatic arthritis and moderate to severe plaque psoriasis. Apremilast has been shown to be effective in reducing inflammation and improving symptoms associated with these conditions.

Scientific Research Applications

Chemical Structure Analysis and Sensing Applications

1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione, a compound related to the specified chemical through its structural complexity, showcases how carbonyl and ether functionalities can be integrated for ion encapsulation and sensing. This compound's ability to encapsulate hydronium ions and exhibit intense luminescence upon interaction with common oxoacids highlights the potential of such structures in the development of luminescent sensors responsive to environmental changes. The intense luminescence observed with complexation indicates the compound's utility in detecting and quantifying specific ions or molecules in various settings, from environmental monitoring to diagnostic applications (Young, Quiring, & Sykes, 1997).

Catalytic and Synthetic Chemistry Applications

The preparation of sulfur-transfer agents, such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione, showcases the versatility of sulfur-containing compounds in synthetic chemistry. These agents facilitate the introduction of sulfur functionalities into organic molecules, playing a crucial role in the synthesis of pharmaceuticals, agrochemicals, and materials science. The ability to efficiently generate these compounds from readily available starting materials underscores the importance of sulfur chemistry in advancing synthetic methodologies and discovering new chemical entities (Klose, Reese, & Song, 1997).

properties

IUPAC Name |

1,3-dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-5-6-17-9-10(14-12(17)21-7-8(2)18)15(3)13(20)16(4)11(9)19/h5H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOHPCDEPYDNOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-allyl-1,3-dimethyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441307.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2441310.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2441320.png)

![2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441321.png)

![1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2441327.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2441328.png)